molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3

Sarcosine, [glycine 1-14C]

Cat. No.: B146759
CAS No.: 134767-26-3
M. Wt: 91.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-YZRHJBSPSA-N
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Description

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative found in muscles and other body tissues. It is an intermediate and byproduct in the synthesis and degradation of glycine. The compound Sarcosine, [glycine 1-14C], is a radiolabeled form of sarcosine where the glycine moiety is labeled with carbon-14, a radioactive isotope. This labeling allows for the tracking and study of sarcosine’s metabolic pathways and interactions within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine. The reaction proceeds as follows:

ClCH2COOH+CH3NH2CH3NHCH2COOH+HCl\text{ClCH}_2\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{COOH} + \text{HCl} ClCH2​COOH+CH3​NH2​→CH3​NHCH2​COOH+HCl

This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to optimize yield .

Industrial Production Methods: In industrial settings, sarcosine is produced through the methylation of glycine using formaldehyde and hydrogen in the presence of a catalyst. This method is efficient and scalable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuropharmacological Applications

1. Schizophrenia Treatment
Sarcosine has emerged as a potential therapeutic agent for schizophrenia. It acts as a glycine transporter type 1 (GlyT1) inhibitor and a N-methyl-D-aspartate receptor (NMDAR) co-agonist , which may enhance glutamatergic neurotransmission. Research indicates that sarcosine can improve negative symptoms of schizophrenia by increasing the availability of glycine at the NMDAR, thereby facilitating synaptic transmission .

Table 1: Sarcosine's Pharmacological Effects

EffectMechanismConcentration Range
GlyT1 InhibitionIncreases glycine levels40-150 μM
NMDAR Co-AgonismEnhances glutamatergic transmission26 μM
GlyR AgonismActivates glycine receptors3 mM

2. Mechanistic Studies
Sarcosine's role in one-carbon metabolism is crucial for understanding its broader implications in neurobiology. It participates in the conversion of glycine to serine and is involved in DNA methylation processes . The ability to trace sarcosine using [glycine 1-14C] allows researchers to study these metabolic pathways in detail.

Cancer Research

1. Prostate Cancer Biomarker
Recent studies have identified sarcosine as a potential biomarker for prostate cancer progression. Elevated levels of sarcosine have been associated with more aggressive forms of prostate cancer, suggesting its utility in diagnosis and prognosis . The metabolism of sarcosine involves glycine N-methyltransferase (GNMT), which is implicated in the transformation of sarcosine back to glycine. This metabolic pathway can be traced using [glycine 1-14C], providing insights into tumor metabolism.

Metabolic Studies

1. Kinetics and Interconversion Studies
The infusion of [glycine 1-14C] has been utilized to study the kinetics of sarcosine and glycine interconversion in vivo. For instance, experiments conducted on pigs have demonstrated the dynamics between these two compounds under varying dietary conditions . Such studies help elucidate the regulatory mechanisms governing amino acid metabolism.

2. Radioactive Tracing
The radioactive properties of [glycine 1-14C] enable precise tracking of metabolic pathways involving sarcosine and glycine. This application is particularly valuable in studying metabolic disorders and understanding how these amino acids contribute to various physiological processes.

Mechanism of Action

Sarcosine exerts its effects primarily through its role as an inhibitor of the glycine transporter-1. By inhibiting this transporter, sarcosine increases the concentration of glycine in the synaptic cleft, thereby enhancing glycine-mediated neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia .

Comparison with Similar Compounds

Sarcosine is similar to other amino acid derivatives such as:

Uniqueness: Sarcosine’s role as a glycine transporter-1 inhibitor and its potential as a biomarker for prostate cancer distinguish it from other similar compounds. Its ability to modulate NMDA receptor activity also sets it apart in the context of neurological research .

Properties

IUPAC Name

2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
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